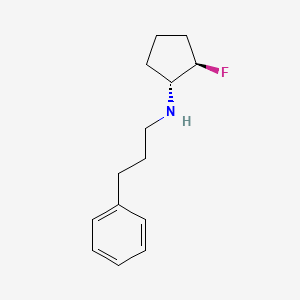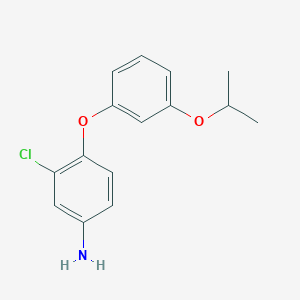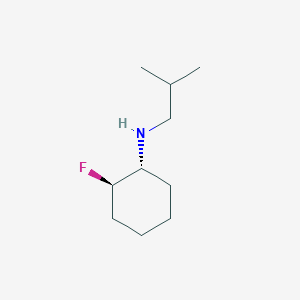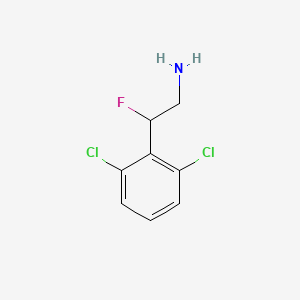![molecular formula C15H12FN3O B1531590 3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one CAS No. 941868-24-2](/img/structure/B1531590.png)
3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one
Vue d'ensemble
Description
The compound “3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one” is a chemical compound with the molecular formula C13H10FNO. It has a molecular weight of 215.22 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a Schiff base was synthesized from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The resulting mixture was magnetically stirred and refluxed for 3 hours on an oil bath at 65°C whereupon a precipitated product formed .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For instance, IR spectroscopy revealed peaks at 3129 cm-1 (CH), 1616 cm-1 (C=N), and 1576 cm-1 (C=C). The 1H NMR spectrum showed signals at 5.60, 5.74 (2 s, 2H, thiazolyl), 6.87–6.99 (m, 4H, Ar), 7.08–7.17 (m, 5 H, Ar), 7.25–7.29 (m, 5H, Ar), and 7.41–7.54 (m, 14H, Ar). The 13C NMR spectrum showed signals at 100.9, 101.0, 104.9, 105.1, 111.3, 116.6, 116.7, 116.9, 117.1, 121.4, 122.14, 122.3, 123.0, 123.0, 123.7, 123.7, 124.0, 126.1, 127.9, 128.0, 129.6, 129.8, 130.1, 132.0, 132.1, 134.4, 138.1, 146.2, 146.3, 148.2, 151.6, 153.9, 157.9, 159.9, 159.5, 159.8, 160.0, 161.4, and 163.3 .Physical And Chemical Properties Analysis
The compound “3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one” has a density of 1.13±0.1 g/cm3 (Temp: 20 °C; Press: 760 Torr) (Predicted), and a boiling point of 382.7±27.0 °C (Predicted) .Applications De Recherche Scientifique
Liquid Crystal Research
This compound has been utilized in the synthesis of new Schiff base esters, which are known for their application in liquid crystal research . The presence of a long alkyl chain, such as the hexadecanoyloxy chain found in related compounds, is crucial for the formation of liquid crystal phases . These materials are significant for their thermochromic and photochromic properties, which are essential for display technologies and sensors.
Antiviral Agents
Indole derivatives, which share a similar structural motif with our compound of interest, have shown promise as antiviral agents . Specifically, compounds with modifications at the indole nucleus have been reported to exhibit inhibitory activity against influenza A and other viruses . This suggests potential for our compound to be explored for antiviral applications.
Anti-inflammatory Applications
The indole scaffold is also associated with anti-inflammatory properties . By modifying the indole structure, researchers can develop new derivatives with enhanced anti-inflammatory effects, which could be beneficial for treating various inflammatory disorders.
Anticancer Activity
Indole-based compounds have been investigated for their anticancer activities . The ability to bind with high affinity to multiple receptors makes these compounds suitable candidates for cancer therapy, indicating a potential research avenue for 3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one .
Antioxidant Properties
The indole nucleus is known to confer antioxidant properties to its derivatives . Antioxidants are crucial in combating oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders.
Antimicrobial and Antitubercular Effects
Research has shown that indole derivatives can possess antimicrobial and antitubercular activities . This opens up possibilities for our compound to be used in the development of new treatments for bacterial infections, including drug-resistant strains.
Antidiabetic Potential
Indole derivatives have been explored for their antidiabetic effects . The modification of the indole core structure could lead to the discovery of novel antidiabetic agents, which is a significant area of research given the global rise in diabetes prevalence.
Antimalarial and Anticholinesterase Activities
Lastly, the biological activities of indole derivatives extend to antimalarial and anticholinesterase effects . These properties are vital for the development of treatments for malaria and neurodegenerative diseases like Alzheimer’s, respectively.
Propriétés
IUPAC Name |
4-amino-3-[(4-fluorophenyl)methyl]quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c16-11-7-5-10(6-8-11)9-19-14(17)12-3-1-2-4-13(12)18-15(19)20/h1-8H,9,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCLGBSQGIPIHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CC=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1R,2R)-2-fluorocyclohexyl]oxolan-3-amine](/img/structure/B1531507.png)




![N6-ethyl-5H,6H,7H-indeno[5,6-d][1,3]thiazole-2,6-diamine hydrochloride](/img/structure/B1531517.png)


![N-[(1R,2R)-2-fluorocyclopentyl]-3-methylaniline](/img/structure/B1531520.png)

![4-[(3-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1531522.png)
![3-Cyclopentyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1531523.png)
![(3R,4R)-4-[(3-methylphenyl)amino]pyrrolidin-3-ol](/img/structure/B1531526.png)
![1-[(1-Fluorocyclopentyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1531527.png)